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Compound of Interest

Compound Name: Fmoc-Thr(Trt)-OH

Cat. No.: B557295 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of N-α-Fmoc-O-trityl-L-threonine (Fmoc-
Thr(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). We delve into

its commercial availability, key quality attributes, and detailed protocols for its application,

offering a valuable resource for professionals in peptide research and drug development.

Introduction to Fmoc-Thr(Trt)-OH in Peptide
Synthesis
Fmoc-Thr(Trt)-OH is a derivative of the amino acid L-threonine, where the alpha-amino group

is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group

is protected by a triphenylmethyl (trityl or Trt) group. This dual protection strategy is

fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS). The base-

labile Fmoc group provides temporary protection of the N-terminus, allowing for its selective

removal at each cycle of peptide chain elongation. The acid-labile trityl group offers robust

protection for the threonine side-chain, preventing undesirable side reactions during synthesis.

The trityl protecting group is particularly advantageous due to its steric bulk and acid sensitivity.

Its bulkiness can help to disrupt peptide aggregation during the synthesis of long or

hydrophobic sequences. Furthermore, the high acid lability of the Trt group allows for its

selective removal under very mild acidic conditions, a feature that is highly valuable for on-resin

side-chain modifications. This selective deprotection enables the synthesis of complex
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peptides, including those with post-translational modifications like phosphorylation on the

threonine residue. The use of trityl-protected amino acids has been shown to result in purer

peptide products compared to those synthesized using standard t-Butyl protected amino acids.

Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer Fmoc-Thr(Trt)-OH, each with specific quality grades and

pricing. Below is a comparative summary of key suppliers and their product specifications.

Researchers should always refer to the lot-specific certificate of analysis for the most accurate

data.

Supplier
Catalog
Number
(Example)

Purity (HPLC)
Enantiomeric
Purity

Storage
Temperature

Sigma-Aldrich

(Novabiochem®)
852066 ≥98.0%[1] ≥99.0% (a/a)[1] 15-25°C[1]

CEM Corporation - ≥99.0%[2][3] ≥99.8%[2][3] -

BroadPharm BP-43895 - - -20°C[4]

Aapptec

Peptides
AFT120 - - -

P3 BioSystems 41105 - - -

Note: "-" indicates that the information was not readily available on the supplier's main product

page. It is recommended to request a certificate of analysis for detailed specifications.

Quality Control and Potential Impurities
The purity of Fmoc-Thr(Trt)-OH is paramount for the successful synthesis of high-quality

peptides. Impurities in the starting material can lead to the formation of deletion sequences,

truncated peptides, or other side products that are difficult to separate from the desired peptide.

Potential impurities in commercially available Fmoc-Thr(Trt)-OH can arise from the synthesis

process and include:
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Diastereomers: Incomplete stereochemical control during synthesis can lead to the presence

of diastereomeric impurities.

Incomplete Protection/Deprotection: Residual starting materials or byproducts from

incomplete protection or deprotection steps.

Reagent Adducts: Side reactions with reagents used during the synthesis can lead to the

formation of various adducts.

Acetic Acid: A common impurity that can cause permanent capping of the growing peptide

chain.[5]

Reputable suppliers employ stringent quality control measures, including High-Performance

Liquid Chromatography (HPLC) for purity assessment and chiral chromatography or gas

chromatography (GC)-MS for determining enantiomeric purity.[5]

Experimental Protocols
General Workflow for Fmoc Solid-Phase Peptide
Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an amino acid, such as

Fmoc-Thr(Trt)-OH, into a growing peptide chain on a solid support.

Resin with N-terminal
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Wash
(DMF)

Amino Acid Coupling
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Start Next Cycle
or Final Cleavage
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Figure 1: General workflow for a single cycle of Fmoc-SPPS.

Detailed Protocol for Coupling of Fmoc-Thr(Trt)-OH
This protocol provides a standard procedure for coupling Fmoc-Thr(Trt)-OH to a resin-bound

peptide with a free N-terminal amine.

Materials:
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Fmoc-deprotected peptide-resin

Fmoc-Thr(Trt)-OH

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

Base (e.g., DIPEA or 2,4,6-collidine)

Anhydrous N,N-Dimethylformamide (DMF)

Reaction vessel for SPPS

Procedure:

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

Activation of Fmoc-Thr(Trt)-OH:

In a separate vial, dissolve 3-5 equivalents of Fmoc-Thr(Trt)-OH and a near-equimolar

amount of the coupling reagent (e.g., HBTU) in DMF.

Add 6-10 equivalents of a base such as DIPEA to the amino acid solution.

Allow the activation to proceed for 2-5 minutes at room temperature.

Coupling Reaction:

Drain the DMF from the swollen resin.

Add the activated Fmoc-Thr(Trt)-OH solution to the resin.

Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be

monitored using a colorimetric test such as the Kaiser test.

Washing:

After the coupling is complete (indicated by a negative Kaiser test), drain the reaction

solution.
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Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and

byproducts.

Selective Deprotection of the Trityl (Trt) Group
The high acid lability of the Trt group allows for its selective removal while the peptide remains

attached to the resin and other acid-labile protecting groups (like tBu) are retained. This is

particularly useful for on-resin side-chain modifications.

Materials:

Peptide-resin containing a Thr(Trt) residue

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Scavenger (e.g., Triisopropylsilane (TIS) or Triethylsilane (TES))

Procedure:

Resin Preparation: Wash the peptide-resin with DCM and drain.

Deprotection Cocktail: Prepare a solution of 1-5% TFA in DCM. It is highly recommended to

include a scavenger such as 5% TIS or TES to prevent re-attachment of the trityl cation to

other nucleophilic side chains.[6]

Deprotection Reaction:

Add the deprotection cocktail to the resin.

Gently agitate the mixture at room temperature. The reaction time can vary from 30

minutes to 2 hours, depending on the concentration of TFA and the specific peptide

sequence.

It is advisable to perform a small-scale test cleavage to optimize the deprotection time.

Washing:
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Drain the deprotection solution.

Wash the resin thoroughly with DCM to remove the cleaved trityl groups and residual acid.

The resin is now ready for on-resin modification of the threonine side-chain hydroxyl

group.
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Treat with 1-5% TFA, 5% TIS in DCM

Peptide-Resin with
Fmoc-...(Thr)...-Resin

+ Trityl Cation

On-Resin Side-Chain Modification
(e.g., Phosphorylation)

Continue Peptide Synthesis
or Final Cleavage

Click to download full resolution via product page

Figure 2: Logical workflow for the selective deprotection of the Trt group from a threonine

residue on-resin.

Storage and Handling
Proper storage and handling of Fmoc-Thr(Trt)-OH are crucial to maintain its quality and ensure

reproducible results in peptide synthesis.
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Storage: Store the solid compound in a tightly sealed container in a cool, dry place. For long-

term storage, temperatures of -20°C are often recommended by suppliers.[4] Some suppliers

indicate storage at 15-25°C is also acceptable.[1] Always refer to the supplier's specific

recommendations.

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a

well-ventilated area.

Conclusion
Fmoc-Thr(Trt)-OH is an indispensable reagent for the synthesis of complex peptides. Its

unique properties, particularly the acid-labile trityl protecting group, offer significant advantages

in preventing side reactions and enabling selective on-resin modifications. By understanding

the commercial landscape, adhering to stringent quality control, and employing optimized

experimental protocols, researchers can effectively utilize Fmoc-Thr(Trt)-OH to advance their

research and development in the field of peptide science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b557295#commercial-suppliers-and-availability-of-
fmoc-thr-trt-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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